4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C14H23N3O3S2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-butyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H23N3O3S2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(21-13)22(2,19)20/h10-11H,3-9H2,1-2H3,(H,15,16,18) |
InChI Key |
LQHDAQZQVPFICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide precursors. A common approach involves reacting hydrazine derivatives with carbon disulfide (CS₂) under basic conditions. For example, potassium hydroxide facilitates the formation of a thiadiazole-2-thione intermediate . Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2-chloro-1,3,4-thiadiazole, which serves as the scaffold for further functionalization .
Reaction Conditions:
-
Reactants: Thiosemicarbazide, CS₂, KOH
-
Temperature: 80–100°C
-
Solvent: Ethanol or aqueous NaOH
Introduction of the methylsulfonyl group occurs through nucleophilic substitution. The 2-chloro-thiadiazole intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. This step proceeds via an SN2 mechanism, replacing the chloride with the sulfonyl group .
Optimization Notes:
-
Base Selection: TEA provides higher yields (85–90%) compared to pyridine (70–75%) due to superior chloride scavenging.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C minimizes side reactions .
Amidation with Cyclohexanecarboxamide
The final step couples the sulfonylated thiadiazole with 4-butylcyclohexanecarboxylic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with the amine group on the thiadiazole ring.
Key Parameters:
-
Coupling Agent: SOCl₂ or oxalyl chloride for acid activation.
-
Reaction Time: 4–6 hours at reflux (80°C).
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enhance reaction control, while solvent recycling reduces waste. For example, substituting THF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield .
Table 1: Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 75% | 88% |
| Solvent Consumption | 500 L/kg | 150 L/kg |
Analytical Characterization
Post-synthesis analysis confirms structural integrity:
-
NMR Spectroscopy:
-
Mass Spectrometry:
Challenges and Optimization Strategies
Common challenges include low sulfonylation efficiency and byproduct formation during amidation. Strategies to mitigate these issues include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives or amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, suggesting its potential as an effective antimicrobial agent. The mechanism of action may involve the inhibition of cyclooxygenase enzymes, which play a critical role in inflammatory responses.
Anticancer Properties
The compound has garnered attention for its anticancer potential. Studies have demonstrated that derivatives of thiadiazole compounds can inhibit the growth of cancer cells across various types, including breast and lung cancers. The unique structure of 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide allows it to modulate pathways involved in cell proliferation and apoptosis .
Case Study:
In a study evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines (HCT116, H460, MCF-7), the compound exhibited promising inhibitory activity with IC50 values indicating effective growth suppression .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. By inhibiting specific enzymes involved in inflammation, it may help mitigate conditions such as arthritis or other chronic inflammatory disorders .
Further exploration into the pharmacokinetics and toxicity profiles of 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is essential for understanding its full therapeutic potential. Investigating its interactions with biological targets could lead to the development of novel drugs aimed at treating infections and cancers.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) or receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
a) Thiadiazole Modifications
b) Amide Group Variations
c) Lipophilicity and Bioavailability
- The butyl chain on the cyclohexane ring contributes to higher lipophilicity (logP ~3.5 estimated) compared to analogs with shorter chains (e.g., ethyl). This may improve tissue penetration but reduce aqueous solubility.
Biological Activity
4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological applications. This article provides an overview of its biological activity, including antibacterial and antifungal properties, as well as insights from relevant studies.
- Molecular Formula : C16H21N3O4S2
- Molecular Weight : 383.49 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating their classification within thiadiazole derivatives.
Biological Activity Overview
The biological activity of thiadiazole derivatives, including 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, has been explored in various studies. These compounds exhibit a range of activities such as antibacterial, antifungal, and potential anticancer effects.
Antibacterial Activity
Recent studies have demonstrated that thiadiazole derivatives possess significant antibacterial properties. For instance:
- A study highlighted that certain derivatives exhibited effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional antibiotics .
Antifungal Activity
Thiadiazole derivatives also show promise in antifungal applications:
- Compounds similar to the target structure were tested against fungi like Mucor bainieri and Trichoderma atroviride, revealing lower inhibitory effects compared to established fungicides like carbendazim .
Case Studies and Research Findings
- In Vitro Studies :
- Anticancer Potential :
Data Table: Biological Activity Summary
While specific mechanisms for the compound's activity are not extensively documented, it is hypothesized that the presence of the thiadiazole ring contributes to its biological effects through interactions with microbial enzymes or cellular pathways involved in proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
